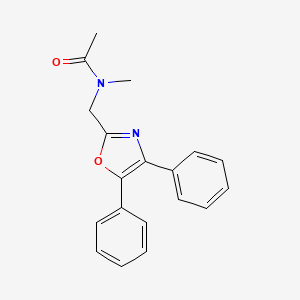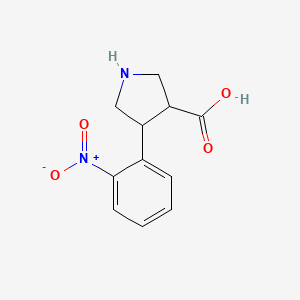
3,5-Bis(pyridin-4-ylethynyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(pyridin-4-ylethynyl)benzoic acid is a compound with the molecular formula C21H12N2O2 and a molecular weight of 324.33 g/mol This compound is known for its unique structure, which includes two pyridine rings attached to a benzoic acid core via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid typically involves the coupling of 3,5-diiodobenzoic acid with 4-ethynylpyridine using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pyridin-4-ylethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of pyridine rings.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid core.
Scientific Research Applications
3,5-Bis(pyridin-4-ylethynyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Biology: The compound can be used in the design of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of dyes and pigments, particularly in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid largely depends on its application. In the context of coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes . The pyridine rings provide nitrogen donor atoms, which can form coordinate bonds with metal centers. This coordination can influence the electronic properties of the metal ions, making the complexes suitable for various applications such as catalysis and sensing.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2,2′-bipyridin-4-ylethynyl)benzoic acid: Similar structure but with bipyridine units instead of pyridine.
3,5-Bis(2,5-bis(2-pyridyl)-pyridin-4-ylethynyl)benzoic acid: Contains additional pyridine rings, making it more complex.
Uniqueness
3,5-Bis(pyridin-4-ylethynyl)benzoic acid is unique due to its relatively simple structure compared to its analogs. This simplicity can be advantageous in certain applications where steric hindrance and electronic effects need to be minimized. Additionally, its ability to form stable complexes with various metal ions makes it a versatile ligand in coordination chemistry.
Properties
Molecular Formula |
C21H12N2O2 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3,5-bis(2-pyridin-4-ylethynyl)benzoic acid |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)20-14-18(3-1-16-5-9-22-10-6-16)13-19(15-20)4-2-17-7-11-23-12-8-17/h5-15H,(H,24,25) |
InChI Key |
IBTILPYJFHRYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C#CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




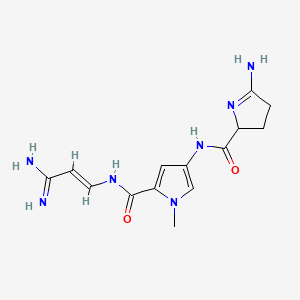

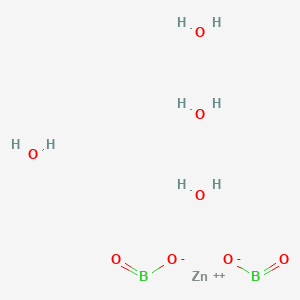
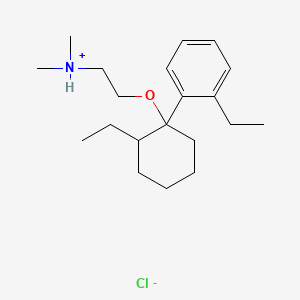



![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

